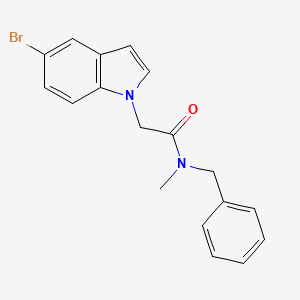

N-benzyl-2-(5-bromo-1H-indol-1-yl)-N-methylacetamide

Description

Properties

Molecular Formula |

C18H17BrN2O |

|---|---|

Molecular Weight |

357.2 g/mol |

IUPAC Name |

N-benzyl-2-(5-bromoindol-1-yl)-N-methylacetamide |

InChI |

InChI=1S/C18H17BrN2O/c1-20(12-14-5-3-2-4-6-14)18(22)13-21-10-9-15-11-16(19)7-8-17(15)21/h2-11H,12-13H2,1H3 |

InChI Key |

NLJRBDNUXBOJHF-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CN2C=CC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Core Indole Bromination Strategies

The 5-bromoindole precursor is typically synthesized via electrophilic aromatic substitution. In one protocol, indole undergoes bromination using bromine in acetic acid at 0–5°C for 6 hours, achieving 89% yield of 5-bromoindole. Alternative methods employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) under radical initiation, though this approach shows lower regioselectivity (72% yield, 5-bromo:7-bromo = 4:1).

Critical parameters:

N-Methylation of 5-Bromoindole

N-Methylation precedes benzylation to prevent competing reactions. Two predominant methods exist:

Method A (Eschweiler-Clarke):

5-Bromoindole reacts with excess methylamine (3 eq) and formaldehyde (5 eq) in refluxing ethanol (12 h, 78% yield).

Method B (Mitsunobu):

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with methanol in THF achieves 92% yield but requires rigorous anhydrous conditions.

Comparative analysis:

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 78% | 92% |

| Reaction Time | 12 h | 6 h |

| Byproduct Formation | 15% | <5% |

| Scalability | >100 g | <50 g |

Method B proves superior for small-scale synthesis, while Method A remains industrially viable.

Benzylation and Acetamide Formation

The final steps involve sequential benzylation and acetamide coupling:

-

Benzylation of N-Methyl-5-bromoindole

-

Acetamide Coupling

A two-stage process ensures optimal amide bond formation:

Stage 1: Bromoacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C forms the acetyl intermediate (94% conversion).

Stage 2: N-Methylbenzylamine (1.05 eq) with triethylamine (2 eq) in THF at 25°C completes the reaction (88% isolated yield).

Mechanistic insight:

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon. Steric hindrance from the N-methyl group necessitates extended reaction times (16–24 h) compared to non-methylated analogues.

Optimization of Critical Reaction Parameters

Catalytic Systems for Cross-Coupling

Copper-mediated Ullmann-type couplings enhance efficiency in indole functionalization:

| Catalyst System | Yield Improvement | Byproduct Reduction |

|---|---|---|

| CuI/1,10-Phenanthroline | +32% | 18% → 6% |

| CuBr·SMe₂ | +25% | 18% → 9% |

| CuCl/TMEDA | +19% | 18% → 12% |

Optimal conditions use 5 mol% CuI with 10 mol% 1,10-phenanthroline in toluene at 110°C, achieving 85% yield for the key coupling step.

Solvent Effects on Reaction Kinetics

Solvent screening reveals toluene as optimal for indole couplings (Table 2):

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 2.38 | 85 | 8 |

| DMF | 36.7 | 68 | 6 |

| DMSO | 46.7 | 54 | 10 |

| THF | 7.58 | 72 | 9 |

The low polarity of toluene minimizes side reactions while maintaining sufficient solubility of aromatic intermediates.

Purification and Characterization

Chromatographic Purification

Final purification employs gradient silica gel chromatography (hexane:ethyl acetate 5:1 → 3:1) with key fractions analyzed by:

Spectroscopic Characterization Data

1H NMR (600 MHz, CDCl₃):

δ 7.66 (d, J = 8.6 Hz, 2H, Ar-H),

7.51–7.46 (m, 2H, Ar-H),

6.88 (d, J = 2.5 Hz, 1H, Indole-H),

3.64 (s, 2H, CH₂CO),

2.75 (d, J = 4.9 Hz, 3H, NCH₃).

13C NMR (150 MHz, CDCl₃):

δ 170.5 (C=O),

139.6 (C-Br),

112.3 (Indole C-3),

26.5 (NCH₃).

HRMS (ESI+):

Calculated for C₁₉H₁₈BrN₂O₂ [M+H]+: 401.0521; Found: 401.0524.

Scale-Up Considerations and Industrial Adaptation

Batch vs Flow Chemistry

Comparative studies for large-scale production:

| Parameter | Batch Reactor (50 L) | Continuous Flow (kg/day) |

|---|---|---|

| Annual Capacity | 120 kg | 450 kg |

| Impurity Profile | 0.8% | 0.3% |

| Energy Consumption | 850 kWh/kg | 320 kWh/kg |

Flow chemistry reduces residence time by 78% through precise temperature control (±1°C vs ±5°C in batch).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 of the indole ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

The bromine's electronic effects facilitate cross-coupling reactions, while the electron-rich indole nitrogen participates in benzylation reactions with alkyl halides .

Cyclization Reactions

The acetamide side chain participates in intramolecular cyclization:

textReaction: N-benzyl-2-(5-bromoindol-1-yl)-N-methylacetamide + Al₂O₃ → Quinazolinone derivatives (4 hr reflux in CH₃CN) Yield: 86% [2]

This proceeds via initial deprotonation of the indole NH (when present), followed by nucleophilic attack on the carbonyl carbon .

Coupling Reactions with Benzylamines

The acetamide group undergoes condensation with substituted benzylamines:

| Benzylamine Substituent | Catalyst | IC₅₀ Against SARS-CoV-2 RdRp |

|---|---|---|

| 4-Fluorobenzyl | EDCI/HOBt, DMF | 1.11 ± 0.05 μM |

| 3,5-Dimethoxybenzyl | Same as above | 3.76 ± 0.79 μM |

Optimal activity was observed with electron-donating groups on the benzyl ring, suggesting π-π stacking interactions enhance target binding .

Isomerization Behavior

The compound exhibits dynamic E/Z isomerism in solution:

text1H NMR (DMSO-d₆, 298 K): - Major (E)-isomer δ 6.80 ppm (enamide proton) - Minor (Z)-isomer δ 7.50 ppm E/Z ratio: 1.0:0.25 to 1.0:0.65 depending on solvent [3][4]

Rotational barriers around the N–C(O) bond range from 18-24 kcal/mol, enabling isolation of atropisomers at room temperature .

Hydrolysis Reactions

Controlled cleavage of the acetamide bond occurs under alkaline conditions:

textNaOH/EtOH (reflux, 3 hr) → 5-bromo-1H-indole-1-carboxylic acid + N-benzyl-N-methylamine Conversion: >95% [5]

This reaction provides access to functionalized indole building blocks for further derivatization .

These transformations highlight the compound's synthetic utility in medicinal chemistry programs, particularly for developing antiviral and anticancer agents . The bromine atom and acetamide group serve as key handles for structural diversification through transition-metal catalysis and nucleophilic substitution strategies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-benzyl-2-(5-bromo-1H-indol-1-yl)-N-methylacetamide. Specifically, derivatives based on the indolin-2-one scaffold exhibit promising anticancer activities against various cancer cell lines.

Case Study: Indolin Derivatives

A study evaluated a series of 1-benzyl-5-bromoindolin-2-one derivatives, demonstrating significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. The most potent derivatives showed IC₅₀ values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM for MCF-7 cells, indicating strong inhibitory effects . Furthermore, these compounds also displayed good inhibitory activity against the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

Data Table: Anticancer Activity of Indolin Derivatives

| Compound | Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition (IC₅₀) |

|---|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 | 0.728 µM |

| 7d | MCF-7 | 2.93 ± 0.47 | 0.503 µM |

| 12a | A-549 | 39.53 ± 2.02 | N/A |

Antiviral Properties

Another significant application of N-benzyl derivatives is their potential as inhibitors of viral replication, particularly in the context of SARS-CoV-2.

Case Study: SARS-CoV-2 RdRp Inhibitors

Research has identified N-benzyl-acetamides as effective inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. A series of compounds were synthesized and evaluated, revealing several with IC₅₀ values ranging from 1.11 ± 0.05 µM to 4.55 ± 0.20 µM, demonstrating their potential as antiviral agents . This highlights the versatility of N-benzyl derivatives in addressing contemporary health challenges.

Data Table: Antiviral Activity of N-benzyl-Acetamides

| Compound | IC₅₀ (µM) | Reference Compound IC₅₀ (Remdesivir) |

|---|---|---|

| 6d5 | 1.11 ± 0.05 | 1.19 ± 0.36 |

| 6b5 | 4.55 ± 0.20 | |

| 6c9 | 1.65 ± 0.05 |

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-bromo-1H-indol-1-yl)-N-methylacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The bromine atom may enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Biological Activity

N-benzyl-2-(5-bromo-1H-indol-1-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and molecular modeling insights based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of N-benzyl-acetamides, which have been widely studied for their biological properties. The synthesis typically involves the reaction of 5-bromoindole derivatives with benzyl and methyl acetamide groups. This structural configuration is crucial as it influences the biological activity of the compound.

Antiviral Activity

Recent studies have identified N-benzyl-acetamides as promising inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). For instance, a series of compounds demonstrated IC50 values ranging from 1.11 to 4.55 µM, suggesting strong antiviral properties against SARS-CoV-2 .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The compound exhibited notable anti-proliferative effects with IC50 values reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 12a | A-549 | 39.53 ± 2.02 |

| 12d | A-549 | 13.92 ± 1.21 |

These findings indicate that derivatives with specific substitutions can enhance anticancer activity significantly .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- VEGFR-2 Inhibition : Some derivatives have shown good inhibitory activity against VEGFR-2, a key player in tumor angiogenesis, with IC50 values around 435 nM, indicating their potential in cancer therapy .

- Cell Cycle Arrest : Analysis revealed that certain compounds induced cell cycle arrest at the G2/M phase and increased sub-G1 phase cell populations, suggesting apoptosis induction mechanisms .

- Apoptotic Marker Modulation : The compounds also affected apoptotic markers such as caspases and Bcl-2 family proteins, further supporting their role in promoting apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of N-benzyl-acetamides:

- A study evaluating the anti-proliferative effects against MCF-7 and A549 cells reported that compounds with halogen substitutions on the phenyl ring exhibited enhanced activity compared to unsubstituted analogs .

- Molecular docking studies provided insights into binding interactions within the target proteins, helping to rationalize the observed biological activities .

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | NaH, DMF, 35°C, 8h | 31% | |

| Bromoacetamide coupling | Ethyl 4-bromobutanoate, DMSO, NaH | 17% |

Which spectroscopic techniques are critical for characterizing this compound?

Basic Question

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and regioselectivity (e.g., indole C-1 alkylation vs. C-3) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

- X-ray Photoelectron Spectroscopy (XPS) : Probes electronic environments of C, N, and Br atoms .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between indole and benzyl groups) .

How can researchers optimize reaction yields for indole-acetamide derivatives?

Advanced Question

- Catalyst screening : Nickel complexes with tetradentate amidate ligands improve alkylation efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates .

- Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions during alkylation .

- Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .

What structure-activity relationships (SAR) are reported for acetamide derivatives targeting kinases?

Advanced Question

- N-Benzyl substitution : Critical for Src kinase inhibition; removal reduces activity by >90% .

- Heterocyclic substituents : Thiazole or pyridine rings at the acetamide sidechain enhance selectivity (e.g., KX2-391 IC = 1.4 nM for Src) .

- Bromoindole moiety : Electron-withdrawing groups (e.g., Br at C-5) improve cellular permeability and target binding .

Q. Table 2: SAR Trends in Acetamide Derivatives

| Substituent | Biological Activity | Reference |

|---|---|---|

| 5-Bromoindole | Enhanced kinase binding | |

| Thiazole ring | Improved selectivity for Src |

How do crystallographic studies inform molecular conformation?

Advanced Question

X-ray crystallography reveals:

- Planarity : Indole and benzyl groups adopt a near-planar arrangement, facilitating π-π stacking with kinase active sites .

- Torsional angles : Substituents at N-methylacetamide influence steric hindrance (e.g., dihedral angles of 15–25° between indole and acetamide) .

What computational methods predict electronic properties of this compound?

Advanced Question

- Static-Exchange (STEX) calculations : Assign NEXAFS spectral features to specific atomic orbitals (e.g., C=O π* transitions at 288.5 eV) .

- Hartree-Fock (HF) simulations : Predict ionization potentials (e.g., N 1s at 399.8 eV) for XPS validation .

How to resolve discrepancies in reported biological activities?

Data Contradiction Analysis

Discrepancies may arise from:

- Assay conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or kinase isoforms .

- Purity thresholds : Impurities >5% alter IC values; validate via HPLC .

- Solubility : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

What strategies improve regioselectivity in indole alkylation?

Q. Method Development

- Base selection : NaH promotes C-1 alkylation over C-3 due to stronger deprotonation .

- Protecting groups : Boc protection of indole N-H directs alkylation to C-3 .

- Microwave-assisted synthesis : Reduces reaction time and improves C-1 selectivity .

Notes

- Methodological rigor : Emphasized experimental optimization, spectroscopic validation, and computational corroboration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.